
2-Deoxy-alpha-L-erythro-pentopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-alpha-L-erythro-pentopyranose is a chemical compound with the molecular formula C5H10O4 . It is also known by other names such as α-D-erythro-Pentopyranose, 2-deoxy- .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-alpha-L-erythro-pentopyranose consists of a six-membered ring with 3 hydroxyl groups . The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 3 ester(s) (aliphatic), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
2-Deoxy-alpha-L-erythro-pentopyranose has a molecular weight of 134.13 and a density of approximately 1.0590 . It has a melting point of 89-90°C (lit.) and a boiling point of approximately 167.23°C . It is soluble in water and slightly soluble in DMSO and methanol . It appears as a white to slightly yellow powder .Applications De Recherche Scientifique
Radiation-Induced Free-Radical Chain Reaction
The crystal structure of 2-Deoxy-alpha-L-erythro-pentopyranose has been studied in relation to radiation-induced free-radical chain reactions . In these studies, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-D-erythro-pentonic acid . The crystal structure clearly indicates the direction by which the chain reaction proceeds through the crystal .
Preparation of Pyridine-Stretched 2’-Deoxyhypoxanthosine Phosphoramidite
2-Deoxy-alpha-L-erythro-pentopyranose is used in the preparation of pyridine-stretched 2’-deoxyhypoxanthosine phosphoramidite . This compound was prepared in eight steps from Hoffer’s sugar (2′-deoxy-3,5-di-O-(p-toluoyl)- -D-erythro-pentofuranosyl chloride) .
Removal of Erythromycin from Water
The compound has been used in the development of biodegradable polymers for the removal of erythromycin from water . The cross-linking of dextrin with divinyl sulfone in the presence of 1 mmol or 5 mmol of ibuprofen yields the insoluble polymers pDx1 and pDx5 with improved affinity for ibuprofen and high selectivity towards erythromycin .
Antibacterial Activity
The compound has been used in the study of antibacterial activity. Research has shown that it possesses independent antibacterial activity against various pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Enterococcus faecalis.
Cell Culture Applications
2-Deoxy-alpha-L-erythro-pentopyranose is widely used in cell culture applications . It has been shown to have motor effects in the gastrointestinal system and can be used for laboratory research on migrating motor complex activity .
Inhibitor of Protein Synthesis
As a macrolide antibiotic, 2-Deoxy-alpha-L-erythro-pentopyranose works by binding the 50S ribosomal subunit and inhibiting polypeptide formation . This makes it a valuable tool in the study of protein synthesis and its regulation .
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been observed that in a crystalline state, a radiation-induced chain reaction occurs with the only product being 2,5-dideoxy-d-enrythro-pentonic acid . In this chain propagating step, an H atom is transferred over a distance of ≤ 3.3 Å as taken from interatomic distances in the unperturbed crystal .
Propriétés
IUPAC Name |
(2R,4R,5S)-oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-MROZADKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO[C@H]1O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426151 |
Source


|
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-alpha-L-erythro-pentopyranose | |
CAS RN |
113890-34-9 |
Source


|
| Record name | 2-Deoxy-a-L-erythro pentopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

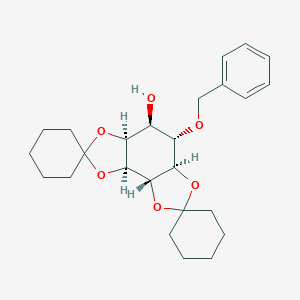
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
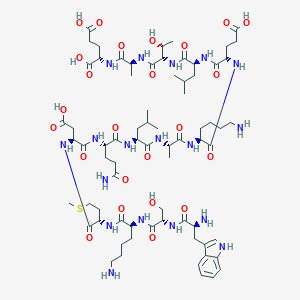
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
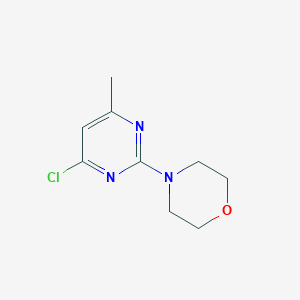


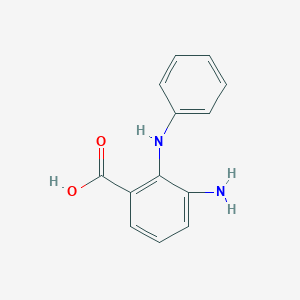
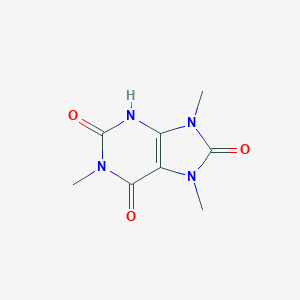

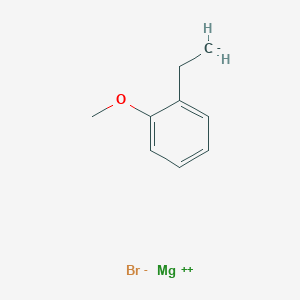

![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)
